![molecular formula C15H22N2O3 B2648542 ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 860788-27-8](/img/structure/B2648542.png)
ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate
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Overview
Description
This compound is a derivative of tetrahydropyridine, which is a six-membered ring with one nitrogen atom, and anilino, which is a functional group consisting of a phenyl group attached to an amino group. The “4-methoxy” indicates a methoxy group (-OCH3) attached to the fourth carbon of the anilino phenyl group. The “ethyl carboxylate” suggests the presence of an ester functional group (-COOC2H5) attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure would consist of a tetrahydropyridine ring attached to a 4-methoxyaniline via a carbon atom. An ethyl ester group would be attached to the same carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties can be predicted based on the functional groups present. For example, the presence of an ester group might make the compound polar and potentially increase its boiling point compared to hydrocarbons of similar size .Scientific Research Applications
Synthesis of Condensed Pyrimidines
The compound can be used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The Dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems, plays a crucial role in this synthesis .
Antiviral Applications
The compound’s derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have demonstrated inhibitory activity against influenza A .
Anti-HIV Applications
Derivatives of the compound have also been evaluated as HIV-1 inhibitors . For example, N-arylsulfonyl-3-acetylindole derivatives have shown effectiveness against anti-HIV-1 activity .
Antitubercular Applications
The compound’s derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Synthesis of Heterocyclic Compounds
The compound can be used in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic compounds . These compounds have a wide range of pharmacological and biological properties .
Crystal Structure and DFT Studies
The compound has been used in studies involving crystal structure determination and Density Functional Theory (DFT) analyses . These studies provide valuable insights into the compound’s molecular structure and intermolecular interactions .
Mechanism of Action
properties
IUPAC Name |
ethyl 4-(4-methoxyanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-20-15(18)17-10-8-13(9-11-17)16-12-4-6-14(19-2)7-5-12/h4-7,13,16H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPAWNAYWSSXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate |
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